molecular formula C11H10ClN5O3 B15191024 Pyrazole-5-carboxylic acid, 3-methyl-4-nitro-, 2-(p-chlorophenyl)hydrazide CAS No. 86831-69-8

Pyrazole-5-carboxylic acid, 3-methyl-4-nitro-, 2-(p-chlorophenyl)hydrazide

Cat. No.: B15191024
CAS No.: 86831-69-8
M. Wt: 295.68 g/mol
InChI Key: RFWFHSHNAGUUAS-UHFFFAOYSA-N
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Description

Pyrazole-5-carboxylic acid, 3-methyl-4-nitro-, 2-(p-chlorophenyl)hydrazide is a complex organic compound characterized by its pyrazole ring structure, which is substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a β-diketone or β-ketoester to form the pyrazole core, followed by nitration and chlorination to introduce the nitro and chlorophenyl groups, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyrazoles with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It may be used in the development of new pharmaceuticals, particularly as a precursor for drug synthesis.

  • Industry: Its unique chemical properties make it useful in various industrial applications, such as in the production of dyes and pigments.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other substituted pyrazoles and hydrazides, which may have different biological activities and applications. Some examples of similar compounds are:

  • Pyrazole-3-carboxylic acid

  • 3-Methyl-4-nitrophenylhydrazine

  • 2-(p-Chlorophenyl)hydrazide

These compounds share similarities in their core structures but differ in their substituents and resulting properties.

Properties

CAS No.

86831-69-8

Molecular Formula

C11H10ClN5O3

Molecular Weight

295.68 g/mol

IUPAC Name

N'-(4-chlorophenyl)-5-methyl-4-nitro-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C11H10ClN5O3/c1-6-10(17(19)20)9(15-13-6)11(18)16-14-8-4-2-7(12)3-5-8/h2-5,14H,1H3,(H,13,15)(H,16,18)

InChI Key

RFWFHSHNAGUUAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(=O)NNC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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